REACTION_CXSMILES
|
[N+](=[CH:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])=[N-].[CH2:9]=[CH:10][CH:11]=[CH2:12]>CC(O)=O.CC(O)=O.CC(O)=O.CC(O)=O.[Rh].[Rh]>[CH:10]([CH:11]1[CH2:12][CH:3]1[C:4]([O:6][CH2:7][CH3:8])=[O:5])=[CH2:9] |f:2.3.4.5.6.7|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Rh].[Rh]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction vessel was shaken for 24 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was liquified at -70° C.
|
Type
|
CUSTOM
|
Details
|
the reaction vessel sealed
|
Type
|
WASH
|
Details
|
The reaction mixture and the ethanol rinse of the reaction vessel
|
Type
|
FILTRATION
|
Details
|
this blue solution was filtered through 50 g of silica gel
|
Type
|
WASH
|
Details
|
The silica gel was washed with 2% diethyl ether in pentane until the blue color
|
Type
|
WASH
|
Details
|
was eluted
|
Type
|
CONCENTRATION
|
Details
|
The blue solution was then concentrated in vacuo at 0° C.
|
Type
|
FILTRATION
|
Details
|
filtered through CeliteR
|
Type
|
FILTRATION
|
Details
|
filter aid
|
Type
|
CUSTOM
|
Details
|
to remove any remaining catalyst
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled under reduced pressure (approximately 15 mm)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1C(C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.6 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |